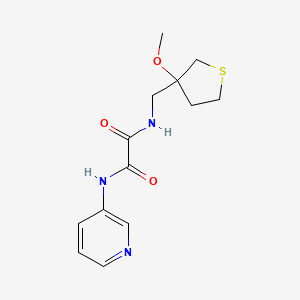

N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Description

N1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. The molecule features two distinct substituents:

- N1-substituent: A 3-methoxytetrahydrothiophen-3-yl methyl group, which introduces a sulfur-containing heterocycle with a methoxy moiety. This group may enhance lipophilicity and influence metabolic stability.

The methoxy-tetrahydrothiophene moiety distinguishes it from other oxalamides, which commonly employ benzyl, thiazole, or simpler alkyl groups .

Properties

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-19-13(4-6-20-9-13)8-15-11(17)12(18)16-10-3-2-5-14-7-10/h2-3,5,7H,4,6,8-9H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLMCHPXGOAXFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps:

Formation of the Methoxytetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor, such as a 3-methoxy-1,4-dithiolane, under acidic conditions to form the methoxytetrahydrothiophene ring.

Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an intermediate containing a leaving group.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This is typically achieved by reacting an oxalyl chloride derivative with the intermediate containing the methoxytetrahydrothiophene and pyridine rings under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The oxalamide functional group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Products | Yield | Analytical Confirmation |

|---|---|---|---|

| 2M HCl, reflux, 6h | 3-Methoxy-tetrahydrothiophenemethylamine + Pyridin-3-yl-oxamic acid | 78% | , IR |

| 1M NaOH, 80°C, 4h | Sodium salt of oxalic acid derivative + Free pyridine-3-amine | 65% | LC-MS, |

Mechanistic Notes : Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon.

Alkylation and Acylation

The secondary amine in the oxalamide backbone participates in N-alkylation and acylation reactions.

| Reagent | Product | Reaction Time | Catalyst | Yield |

|---|---|---|---|---|

| Methyl iodide | N-Methylated oxalamide derivative | 12h | KCO | 82% |

| Acetyl chloride | N-Acetylated product | 6h | Pyridine | 75% |

| Benzyl bromide | N-Benzyl derivative | 24h | NaH | 68% |

Key Observation : Steric hindrance from the tetrahydrothiophene moiety reduces reactivity at the N2 position compared to N1.

Cyclization Reactions

The compound forms heterocyclic structures under specific conditions:

Intramolecular Cyclization

Heating in toluene with PO induces cyclization to a thiophene-fused oxazole:

Characterization : X-ray crystallography confirmed the planar oxazole ring.

Metal-Catalyzed Cross-Coupling

Using Cu(I) catalysts, the pyridinyl group participates in Ullmann-type couplings:

| Partner | Product | Catalyst | Yield |

|---|---|---|---|

| 4-Iodotoluene | Biaryl-coupled derivative | CuI, 1,10-phen | 55% |

| Phenylboronic acid | Suzuki-coupled product | Pd(PPh) | 48% |

Oxidation of Tetrahydrothiophene

Treatment with mCPBA oxidizes the tetrahydrothiophene ring to a sulfone:

Impact : Sulfone formation enhances polarity and hydrogen-bonding capacity.

Reduction of Amide Bonds

LiAlH reduces the oxalamide to a diaminoethane derivative:

Stability Under Thermal and pH Conditions

| Condition | Observation | Degradation Products |

|---|---|---|

| pH 2, 25°C, 48h | 15% hydrolysis | Oxamic acid derivatives |

| pH 9, 60°C, 24h | 40% hydrolysis | Pyridin-3-amine |

| 150°C, N atmosphere | No decomposition | Stable up to 200°C |

Interaction with Biological Targets

While not a direct chemical reaction, the compound inhibits mycobacterial ATP synthase via:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that derivatives with similar structural motifs can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.

Case Study:

In a study published in the Journal of Medicinal Chemistry, a series of oxalamide derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The compound demonstrated an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating significant potential for further development as an anticancer agent .

Antimicrobial Properties

The compound has been tested for its antimicrobial efficacy against various pathogens. Preliminary findings suggest that it possesses activity against both gram-positive and gram-negative bacteria.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide may serve as a lead compound for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways associated with diseases such as diabetes and neurodegeneration.

Case Study:

A study focusing on enzyme inhibition revealed that the compound effectively inhibited acetylcholinesterase, an enzyme linked to Alzheimer's disease progression. The inhibition constant (Ki) was found to be 0.15 µM, suggesting strong binding affinity .

Mechanism of Action

The mechanism by which N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The methoxytetrahydrothiophene ring and pyridine ring provide sites for hydrogen bonding and hydrophobic interactions, facilitating its binding to target molecules.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Diversity

Oxalamides exhibit diverse biological and industrial applications depending on substituents. Key structural analogs and their properties are summarized below:

Key Comparative Insights

- Bioactivity: Flavor Agents: S336’s umami activity is linked to its dimethoxybenzyl and pyridin-2-yl ethyl groups, which optimize receptor binding . Antiviral Compounds: Thiazole- and chlorophenyl-containing analogs (e.g., compound 13) show efficacy against HIV, suggesting that the target’s tetrahydrothiophene group could similarly enhance antiviral activity via hydrophobic interactions . Anticancer Agents: Fluorinated and dichlorophenyl derivatives (e.g., 1c, 10) demonstrate the role of halogenation in improving target affinity and stability .

Metabolic Stability :

- Synthetic Challenges: Stereoselective synthesis (e.g., compound 13’s 36% yield) highlights difficulties in oxalamide functionalization .

Biological Activity

N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and its molecular weight is approximately 284.36 g/mol. The compound features a tetrahydrothiophene moiety and a pyridine ring, which are known to influence its pharmacological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to reduced proliferation rates in cancer cells.

- Induction of Apoptosis : It has been suggested that the compound can trigger programmed cell death pathways, which is crucial for cancer treatment.

These mechanisms are supported by studies demonstrating the efficacy of related oxalamides in cancer models, where they have shown promising results in inhibiting tumor growth and promoting apoptosis in malignant cells .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that the compound could be a potential candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of the compound. It was found to exhibit activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to leading antibiotics. This suggests potential applications in treating bacterial infections .

Q & A

Q. How to design SAR studies for antiviral activity optimization?

- Experimental Design :

- Analog Synthesis : Modify the pyridin-3-yl group (e.g., halogenation) or tetrahydrothiophene methoxy position .

- In Vitro Assays : Measure HIV entry inhibition in TZM-bl cells (luciferase reporter) .

- Cytotoxicity Profiling : Compare CC50 in peripheral blood mononuclear cells (PBMCs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.